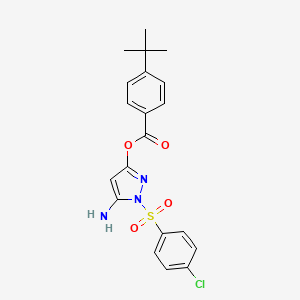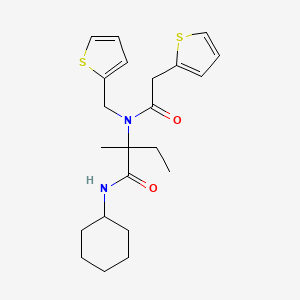![molecular formula C26H30N2O6S B11448159 6,7-Dimethoxy-N-(2-methoxyethyl)-1-{[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide](/img/structure/B11448159.png)
6,7-Dimethoxy-N-(2-methoxyethyl)-1-{[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-N-(2-methoxyethyl)-1-{[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydroisoquinoline core, a chromenyl moiety, and multiple methoxy groups, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 6,7-Dimethoxy-N-(2-methoxyethyl)-1-{[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of appropriate aldehydes and amines.
Introduction of the chromenyl moiety: This step involves the reaction of the tetrahydroisoquinoline intermediate with a chromenyl derivative under suitable conditions.
Carbothioamide formation: The final step involves the reaction of the intermediate with a thiocarbamoyl chloride derivative to form the carbothioamide group.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
6,7-Dimethoxy-N-(2-methoxyethyl)-1-{[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6,7-Dimethoxy-N-(2-methoxyethyl)-1-{[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in studying enzyme interactions and cellular pathways.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 6,7-Dimethoxy-N-(2-methoxyethyl)-1-{[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 6,7-Dimethoxy-N-(2-methoxyethyl)-1-{[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide include:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the chromenyl and carbothioamide groups, making it less complex.
N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline: Does not have the methoxy and chromenyl groups, resulting in different chemical properties.
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromenyl moiety but differ in the rest of the structure.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H30N2O6S |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C26H30N2O6S/c1-16-11-25(29)34-22-13-18(5-6-19(16)22)33-15-21-20-14-24(32-4)23(31-3)12-17(20)7-9-28(21)26(35)27-8-10-30-2/h5-6,11-14,21H,7-10,15H2,1-4H3,(H,27,35) |
InChI Key |
VVTOLVRUEBNNMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3C(=S)NCCOC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B11448081.png)
![(3E,5E)-1-benzyl-3,5-bis[(4-chlorophenyl)methylidene]piperidin-4-one](/img/structure/B11448082.png)

![N-cyclohexyl-8-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11448099.png)
![Cyclohexyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11448101.png)

![N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11448113.png)

![N-(2,6-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11448116.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11448120.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide](/img/structure/B11448129.png)
![2-[(3-amino-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-benzhydrylacetamide](/img/structure/B11448130.png)

![ethyl 6-(2-ethoxybenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11448144.png)
